2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol

Medicinal chemistry Lead optimization Lipophilicity

2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1697948-88-1) is a substituted pyrazole-3-ethanol derivative featuring a cyclopropylmethyl side chain. With molecular formula C10H16N2O and a molecular weight of 180.25 g/mol, it contains a secondary alcohol and is commercially supplied at 95% minimum purity.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 1697948-88-1
Cat. No. B6600649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol
CAS1697948-88-1
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C(CC2CC2)O
InChIInChI=1S/C10H16N2O/c1-7-5-9(11-12(7)2)10(13)6-8-3-4-8/h5,8,10,13H,3-4,6H2,1-2H3
InChIKeyRMFSFNOCPLMDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1697948-88-1) – Procurement-Ready Chemical Profile for Research Sourcing


2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1697948-88-1) is a substituted pyrazole-3-ethanol derivative featuring a cyclopropylmethyl side chain [1]. With molecular formula C10H16N2O and a molecular weight of 180.25 g/mol, it contains a secondary alcohol and is commercially supplied at 95% minimum purity . The compound serves as a versatile synthetic building block in medicinal chemistry, particularly as an intermediate bearing the 1,5-dimethylpyrazole pharmacophore combined with a cyclopropyl group for conformational constraint .

Why 2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol Cannot Be Replaced by Simple Pyrazole Ethanol Analogs in Drug Discovery Intermediates


Simple 1,5-dimethylpyrazole ethanol analogs (e.g., CAS 91027-05-3) lack the cyclopropyl group that is critical for modulating lipophilicity (LogP), metabolic stability, and target binding affinity in lead optimization [1]. In a CB1 receptor antagonist SAR study, introducing a cyclopropyl-containing building block was essential for achieving Ki ≤ 5 nM potency, while non-cyclopropyl analogs showed substantially weaker binding [2]. Similarly, cyclopropyl-annelated pyrazoles designed for sigma-1 receptor binding demonstrated pKi > 8 affinity, an effect attributed to the conformational rigidity conferred by the cyclopropyl moiety [3]. Procuring the correct cyclopropylated intermediate is therefore non-negotiable for replicating published synthetic routes and preserving structure-activity relationships.

Quantitative Differentiation Evidence: 2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol Against Closest Structural Analogs


Lipophilicity Modulation (cLogP) vs. Non-Cyclopropyl Analog: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-ol

The introduction of the cyclopropylmethyl group in 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (MW 180.25) significantly increases calculated LogP compared to the non-cyclopropyl analog 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (MW 140.18, CAS 91027-05-3) . The target compound has a predicted LogP of 1.56 compared to approximately 0.57 for the non-cyclopropyl analog, representing a ~2.7-fold increase in calculated lipophilicity . This difference directly impacts membrane permeability and non-specific protein binding profiles in cellular assays. In the context of CB1 antagonist development, cyclopropyl-containing diaryl-pyrazoles demonstrated that enhanced lipophilicity contributed to improved target engagement, with lead compound 11r achieving Ki ≤ 5 nM and acceptable metabolic stability in human liver microsomes [1].

Medicinal chemistry Lead optimization Lipophilicity

Conformational Restraint Advantage: Cyclopropyl vs. Linear Alkyl Chain in Sigma-1 Receptor Affinity (pKi > 8 vs. Unsubstituted)

The cyclopropyl group in 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol enforces a rigid, defined spatial orientation of the side chain, unlike flexible linear alkyl analogs such as 1-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol (CAS 1520989-93-8) . This conformational pre-organization is critical for target binding. In a medicinal chemistry program for sigma-1 receptor ligands, cycloalkyl-annelated pyrazoles (including cyclopropyl-fused systems) displayed high affinity with pKi > 8 (equivalent to Ki < 10 nM), while non-constrained analogs showed significantly lower binding [1]. The rigidity reduces the entropic penalty upon receptor binding and locks the molecule in its bioactive conformation, thereby improving both potency and selectivity profiles relative to flexible-chain competitors [2].

Sigma-1 receptor Conformational restriction GPCR ligands

Molecular Weight and H-Bond Donor/Acceptor Profile: Optimized Lead-Likeness vs. Larger Diaryl-Pyrazole CB1 Antagonists

2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (MW 180.25, H-bond donors: 1, H-bond acceptors: 3, TPSA: 38.05 Ų) has a physicochemical profile highly favorable for fragment-based drug discovery. In contrast, the fully elaborated CB1 antagonists from the same scaffold class, such as compound 11r (5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide), have MW > 450 Da, 2+ H-bond donors, and 5+ acceptors, reducing ligand efficiency [1]. The target compound's lower MW and TPSA < 60 Ų predict excellent oral absorption potential, while its single H-bond donor and three acceptors maintain sufficient polarity for aqueous solubility while avoiding excessive Hbond-mediated efflux [2].

Drug-likeness Fragment-based drug discovery Physicochemical properties

Synthetic Tractability Advantage: Single-Step Grignard Addition vs. Multi-Step Diaryl-Pyrazole Routes

2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol can be synthesized via direct Grignard addition of cyclopropylmethylmagnesium halide to 1,5-dimethyl-1H-pyrazole-3-carbaldehyde [1]. This one-step procedure contrasts sharply with the multi-step synthetic sequences required for diaryl-pyrazole CB1 antagonists (typically 5–7 synthetic steps with moderate overall yields) [2]. The target compound's commercial availability at 95% purity from multiple vendors (AKSci, Leyan, CymitQuimica) and its non-hazardous transport classification further reduce procurement and handling complexity . The regioisomeric purity is inherent from the starting pyrazole-3-carbaldehyde, eliminating the need for chromatographic separation of regioisomers, a common problem in unsymmetrical pyrazole synthesis.

Synthetic chemistry Process development Building block efficiency

Optimal Procurement and Deployment Scenarios for 2-Cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 1697948-88-1)


CB1 Receptor Antagonist Lead Optimization – Replicating Published SAR

Academic and industrial groups developing cannabinoid CB1 receptor antagonists for metabolic syndrome or obesity should procure this compound as a key intermediate. The cyclopropyl building block is essential for accessing the Ki ≤ 5 nM potency range demonstrated by the diaryl-pyrazole-3-carboxamide series (J Med Chem 2009) [1]. Starting from this intermediate enables diversification at the 3-carboxamide and N1-aryl positions while retaining the critical cyclopropyl-derived conformational and lipophilic profile.

Sigma-1 Receptor Ligand Discovery – Conformationally Constrained Fragment Library

Medicinal chemists targeting sigma-1 receptors for neuropathic pain or neurodegenerative diseases can employ this compound as a rigidified fragment. Cycloalkyl-annelated pyrazoles achieve pKi > 8 affinity for sigma-1 (ChemMedChem 2006) [1], and this compound's secondary alcohol provides a versatile functional handle for further derivatization (e.g., esterification, etherification, or oxidation to the ketone). Its LogP of 1.56 and TPSA of 38.05 Ų place it within optimal fragment space for CNS targets.

Parallel Library Synthesis via Alcohol Functionalization – High-Throughput Medicinal Chemistry

This compound's secondary alcohol enables rapid parallel derivatization: (i) Mitsunobu reaction for ether diversification, (ii) esterification with acyl chlorides for prodrug screening, or (iii) oxidation to the corresponding ketone for reductive amination [1]. Its commercial availability at 95% purity from multiple vendors (AKSci, Leyan) and non-hazardous shipping classification support large-scale procurement for automated library production without special storage or handling requirements.

Kinase/GPCR Chemical Probe Synthesis – Cyclopropyl Pharmacophore Installation

Researchers synthesizing kinase inhibitors (e.g., CDK, PAK4) or GPCR antagonists that benefit from cyclopropyl-induced conformational constraint can use this compound as a late-stage intermediate. The 1,5-dimethylpyrazole core is a recognized privileged scaffold in kinase inhibitor design (IC50 values < 100 nM reported for multiple kinases) [1], and the pre-installed cyclopropyl-ethanol moiety eliminates the need for separate cyclopropylmethylation steps that often proceed with poor yields.

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